5-Azabicalutamide

Beschreibung

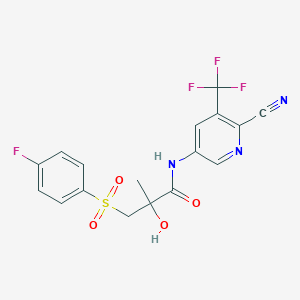

5-Azabicalutamide is a hypothetical or emerging compound within the class of nonsteroidal antiandrogens (NSAAs), designed to inhibit the androgen receptor (AR) in conditions such as prostate cancer. Such modifications aim to enhance AR binding affinity, metabolic stability, or reduce off-target effects compared to earlier NSAAs like bicalutamide, enzalutamide, and apalutamide . This article compares this compound with these clinically established analogs, focusing on structural, functional, and pharmacological distinctions.

Eigenschaften

CAS-Nummer |

1845688-96-1 |

|---|---|

Molekularformel |

C17H13F4N3O4S |

Molekulargewicht |

431.36 |

IUPAC-Name |

N-[6-Cyano-5-(trifluoromethyl)pyridin-3-yl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C17H13F4N3O4S/c1-16(26,9-29(27,28)12-4-2-10(18)3-5-12)15(25)24-11-6-13(17(19,20)21)14(7-22)23-8-11/h2-6,8,26H,9H2,1H3,(H,24,25) |

InChI-Schlüssel |

JWQMHMGGGRQTSY-UHFFFAOYSA-N |

SMILES |

O=C(NC1=CC(C(F)(F)F)=C(C#N)N=C1)C(C)(O)CS(=O)(C2=CC=C(F)C=C2)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-Azabicalutamide; 5Azabicalutamide; 5 Azabicalutamide; 5N-Bicalutamide; 5NBicalutamide; 5N Bicalutamide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Core Scaffold and Modifications

- Bicalutamide : The prototypical NSAA features a sulfonyl linkage and a chiral benzamide moiety. Its mechanism involves competitive AR antagonism but lacks efficacy against AR mutations or overexpression .

- Enzalutamide: Introduced a bulkier trifluoromethyl group and cyano substituent on the pyridine ring, improving AR binding and resistance profiles. Its metabolite, N-desmethyl enzalutamide, contributes ~50% of total activity due to structural and pharmacodynamic similarity .

- Apalutamide : Incorporates a spirocyclic thiohydantoin ring and fluorinated benzamide, enhancing AR antagonism and nuclear translocation inhibition. The 5,7-diazaspiro[3.4]octane core differentiates it from enzalutamide .

Table 1: Structural Features of 5-Azabicalutamide and Analogs

| Compound | Core Structure | Key Modifications |

|---|---|---|

| Bicalutamide | Sulfonyl benzamide | Chiral center, no halogenation |

| Enzalutamide | Trifluoromethyl pyridine | Bulky substituents, metabolite activity |

| Apalutamide | Spirocyclic thiohydantoin | Fluorinated benzamide, improved stability |

| This compound* | Aza-substituted benzamide | Nitrogen incorporation (theoretical) |

Note: this compound's structure is inferred based on naming conventions and class trends .

Pharmacodynamic and Pharmacokinetic Profiles

Efficacy and Resistance

- Enzalutamide : Demonstrates potent AR antagonism and inhibition of DNA binding and coactivator recruitment. However, resistance emerges via AR splice variants (e.g., AR-V7) .

- Apalutamide : Shows superior nuclear localization inhibition compared to enzalutamide, delaying resistance in metastatic castration-resistant prostate cancer (mCRPC) .

- This compound : Theoretical models suggest the aza substitution may enhance binding to AR ligand-binding domains (LBDs) or disrupt interactions with mutant receptors, though experimental data are lacking.

Metabolism and Half-Life

- Enzalutamide : Metabolized by CYP3A4/2C8 to N-desmethyl enzalutamide, with a half-life of ~5.8 days. Combined exposure of parent and metabolite drives efficacy and toxicity .

- Apalutamide : Shorter half-life (~3 days) but reduced CYP3A4 induction risk compared to enzalutamide, minimizing drug-drug interactions .

Table 2: Pharmacokinetic Parameters

| Compound | Half-Life (Days) | Key Metabolites | CYP450 Involvement |

|---|---|---|---|

| Enzalutamide | 5.8 | N-desmethyl enzalutamide | CYP3A4, 2C8 |

| Apalutamide | 3.0 | None (minimal metabolism) | CYP2C8, 3A4 |

| This compound* | N/A | Theoretical aza metabolites | Hypothetical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.